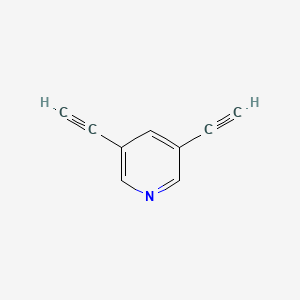

3,5-Diethynylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERYSOHHELIELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496700 | |

| Record name | 3,5-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67227-90-1 | |

| Record name | 3,5-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Diethynylpyridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethynylpyridine is a versatile heterocyclic building block characterized by a pyridine ring functionalized with two ethynyl groups at the 3 and 5 positions. This unique structure imparts rigidity and linearity, making it a valuable component in the construction of supramolecular assemblies, functional polymers, and metal-organic frameworks (MOFs). Its electron-deficient pyridine core and the reactive terminal alkyne groups also make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₅N.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅N | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| CAS Number | 67227-90-1 | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 70-76 °C | |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H | [1] |

| InChIKey | VERYSOHHELIELQ-UHFFFAOYSA-N | [1] |

| SMILES | C#CC1=CC(=CN=C1)C#C | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. For the synthesis of this compound, the typical starting material is 3,5-dibromopyridine, which is reacted with a protected or unprotected acetylene source.

General Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the synthesis of this compound from 3,5-dibromopyridine and trimethylsilylacetylene, followed by deprotection.

Materials:

-

3,5-Dibromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography

Reaction Workflow:

Procedure:

-

Sonogashira Coupling: To a solution of 3,5-dibromopyridine (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v) are added bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq). The mixture is degassed with argon for 15 minutes. Trimethylsilylacetylene (2.2 eq) is then added, and the reaction mixture is heated to 70-80 °C and stirred under an argon atmosphere for 12-24 hours.

-

Work-up and Purification (Step 1): After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-bis(trimethylsilylethynyl)pyridine.

-

Deprotection: The purified 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) is dissolved in methanol. Potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

Work-up and Purification (Step 2): The methanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by recrystallization or a short column chromatography to yield pure this compound.

Catalytic Cycle of the Sonogashira Coupling:

Spectroscopic Data

While a comprehensive, publicly available dataset of the spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | s | H-2, H-6 |

| ~7.8 | s | H-4 |

| ~3.2 | s | C≡C-H |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2, C-6 |

| ~140 | C-4 |

| ~122 | C-3, C-5 |

| ~82 | C ≡C-H |

| ~78 | C≡C -H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | C-H stretch (alkynyl) |

| ~2100 | C≡C stretch (alkynyl) |

| ~1580, 1450 | C=C, C=N stretch (aromatic) |

UV-Vis Spectroscopy

| λmax (nm) | Solvent |

| ~250-260 | Dichloromethane |

| ~290-300 | Dichloromethane |

Applications

The rigid, linear geometry and the presence of two reactive alkyne functionalities make this compound a valuable building block in several areas of chemical science.

Drug Development

Materials Science

A significant application of this compound is as a linker molecule in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][3] The nitrogen atom of the pyridine ring and the alkyne groups can coordinate to metal centers, leading to the formation of extended, porous structures. These materials have potential applications in gas storage, catalysis, and sensing. The di-functional nature of the molecule allows for the creation of linear chains or more complex three-dimensional networks, depending on the coordination geometry of the metal ion.

Logical Relationship in MOF Synthesis:

Safety Information

This compound is classified as a hazardous substance.[1]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the Sonogashira coupling is well-established, providing a reliable route to this compound. The presence of a pyridine ring and two terminal alkyne functionalities in a rigid linear arrangement offers numerous possibilities for the construction of complex and functional molecules. Further research into the applications of this compound is likely to uncover new opportunities in drug discovery, catalysis, and the development of advanced materials.

References

- 1. This compound | C9H5N | CID 12405415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Tuning the structure and function of metal–organic frameworks via linker design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 3,5-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-diethynylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, beginning with the preparation of the precursor 3,5-dibromopyridine, followed by a double Sonogashira coupling reaction to introduce the ethynyl functionalities. This whitepaper details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis of the Precursor: 3,5-Dibromopyridine

The initial step involves the synthesis of 3,5-dibromopyridine from pyridine. This reaction proceeds via an electrophilic aromatic substitution.

Experimental Protocol: Bromination of Pyridine

A solution of pyridine in the presence of concentrated sulfuric acid and thionyl chloride is heated to reflux. Bromine is then added dropwise over an extended period. The reaction mixture is heated to 130°C. Completion of the reaction can be monitored by the disappearance of the red-brown bromine color. The crude product is isolated by steam distillation and purified by recrystallization from methanol.[1]

Quantitative Data: Synthesis of 3,5-Dibromopyridine

| Parameter | Value | Reference |

| Starting Material | Pyridine | [1] |

| Reagents | Bromine, Concentrated Sulfuric Acid, Thionyl Chloride | [1] |

| Reaction Temperature | 130°C | [1] |

| Reaction Time | 10 hours (for bromine addition) | [1] |

| Yield | ~82% | [1] |

Synthesis of this compound via Sonogashira Coupling

The core of the synthesis involves a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This reaction couples the 3,5-dibromopyridine with a protected acetylene, typically (trimethylsilyl)acetylene, followed by the removal of the protecting groups.

Reaction Scheme

References

An In-Depth Technical Guide to 3,5-Diethynylpyridine (CAS Number: 67227-90-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylpyridine is a versatile heterocyclic building block characterized by a pyridine core functionalized with two ethynyl groups at the 3 and 5 positions. This unique structure imparts rigidity and linearity, making it a valuable component in the design of functional materials and bioactive molecules. Its ability to participate in various chemical transformations, particularly cross-coupling reactions, and to act as a ligand for metal centers has led to its exploration in diverse fields, including materials science, medicinal chemistry, and catalysis. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 67227-90-1 | N/A |

| Molecular Formula | C₉H₅N | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Melting Point | 71 °C | [3] |

| Boiling Point (Predicted) | 233.9 ± 25.0 °C | [3] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents such as THF, DMF, and chloroform. | Inferred from reaction conditions |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a two-step process involving a double Sonogashira cross-coupling reaction followed by a deprotection step. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis starting from 3,5-dibromopyridine.

Step 1: Synthesis of 3,5-bis(trimethylsilylethynyl)pyridine

-

Reaction Scheme:

Caption: Sonogashira coupling for silyl-protected intermediate. -

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

-

Add anhydrous and degassed tetrahydrofuran (THF) or a similar solvent, followed by a suitable degassed base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 eq).

-

To the stirred mixture, add trimethylsilylacetylene (2.2-2.5 eq) dropwise.

-

Heat the reaction mixture to a temperature between room temperature and reflux (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3,5-bis(trimethylsilylethynyl)pyridine as a solid.

-

Step 2: Deprotection to this compound

-

Reaction Scheme:

Caption: Deprotection of the silyl-protected intermediate. -

Procedure (Method A: Using Tetrabutylammonium Fluoride - TBAF):

-

Dissolve 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1 M solution of TBAF in THF (2.2-2.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate) or by recrystallization to yield pure this compound.

-

-

Procedure (Method B: Using Potassium Carbonate):

-

Dissolve 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and a suitable co-solvent like THF.

-

Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Perform an aqueous workup as described in Method A.

-

Purify the crude product by column chromatography or recrystallization.

-

Purification

Purification of this compound is typically achieved by column chromatography on silica gel using a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate). Recrystallization from a suitable solvent system can also be employed to obtain highly pure material. Due to its potential for sublimation, care should be taken during concentration under high vacuum.

Reactivity and Applications

The two terminal alkyne functionalities and the pyridine nitrogen atom make this compound a highly versatile building block.

Medicinal Chemistry and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of rigid ethynyl groups can be a strategic approach in drug design to probe specific binding pockets of biological targets.

-

Potential as a Scaffold: The linear and rigid nature of the diethynylpyridine core can be utilized to construct molecules with defined spatial orientations, which is crucial for optimizing interactions with protein targets.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 3,5-Diaryl-pyrazole derivatives | PC3 (Prostate Cancer) | Potent activity reported | [4] |

| 3,5-Diaryl-pyrazole derivatives | DU145 (Prostate Cancer) | Potent activity reported | [4] |

| 3,5-Dichlorophenyl-containing compounds | HepG2 (Liver Cancer) | Cytotoxicity observed | [1] |

| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 (Prostate Cancer) | 0.1 - 0.85 | [5] |

| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | HeLa (Cervical Cancer) | 1.2 - 74.1 | [5] |

-

Signaling Pathway Modulation: Pyridine-containing compounds have been implicated in the modulation of various signaling pathways critical in cancer progression. For example, derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways. The rigid diethynyl scaffold of this compound could be exploited to design specific inhibitors of kinases within these pathways.

Caption: Potential inhibition of the EGFR-MAPK pathway.

Materials Science

The rigid, linear structure of this compound makes it an excellent candidate for the construction of well-defined supramolecular architectures and functional polymers.

-

Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, while the ethynyl groups can act as linkers or be further functionalized. This allows for the synthesis of porous MOFs with potential applications in gas storage, separation, and catalysis. Both copper and zinc-based MOFs have been successfully synthesized using pyridine-based linkers.[6][7]

Caption: Schematic of a MOF with this compound linkers. -

Conjugated Polymers: The diethynyl functionality allows for polymerization through various methods, such as oxidative coupling, to produce conjugated polymers. These materials are of interest for their potential electronic and optical properties, with applications in organic electronics.

Safety and Handling

Based on the available GHS information, this compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

Conclusion

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via Sonogashira coupling and subsequent deprotection makes it accessible for a wide range of applications. For drug development professionals, its rigid scaffold offers a unique platform for the design of targeted therapeutics, particularly in the area of kinase inhibition. In materials science, its linear geometry and reactive ethynyl groups enable the construction of novel polymers and metal-organic frameworks with tailored properties. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted to fully exploit its potential.

References

A Technical Guide to the Synthesis and Applications of 3,5-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylpyridine is a versatile heterocyclic building block that has garnered significant interest in various fields of chemical research, including materials science and drug discovery. Its rigid pyridine core, coupled with two reactive ethynyl groups at the 3 and 5 positions, provides a unique scaffold for the construction of conjugated polymers, metal-organic frameworks (MOFs), and complex organic molecules with potential therapeutic applications. This guide provides an in-depth review of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the desilylation of a protected precursor, 3,5-bis(trimethylsilylethynyl)pyridine. This method is favored for its high yield and the stability of the silyl-protected intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-bis(trimethylsilylethynyl)pyridine

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,5-bis(trimethylsilylethynyl)pyridine in methanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in methanol to the flask.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Key Reactions of this compound

The terminal alkyne functionalities of this compound are amenable to a variety of coupling reactions, most notably the Sonogashira and Glaser-Hay couplings. These reactions are instrumental in extending the conjugated system of the pyridine core and forming larger, more complex structures.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for forming carbon-carbon bonds and is widely used to synthesize substituted alkynes.

Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

Procedure:

-

To a degassed solution of the aryl halide in the chosen solvent, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the base to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Glaser-Hay Coupling

The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. This reaction is particularly useful for the synthesis of conjugated polymers and macrocycles.

Reaction Scheme:

Caption: General scheme of the Glaser-Hay coupling reaction.

Experimental Protocol: Glaser-Hay Coupling of this compound

Materials:

-

This compound

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Solvent (e.g., acetone, dichloromethane)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add copper(I) chloride and TMEDA to the solution.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air or oxygen.

-

Monitor the reaction by observing the formation of a precipitate (the polymer) or by TLC for macrocyclization.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

If a polymer has precipitated, filter the solid and wash it with the solvent and water.

-

If the product is soluble, extract it with an organic solvent.

-

Dry the product under vacuum.

Quantitative Data

The following tables summarize typical yields and spectroscopic data for this compound and its derivatives.

Table 1: Synthesis and Physical Properties

| Compound | Synthetic Method | Yield (%) | Melting Point (°C) |

| This compound | Desilylation | 85-95 | 70-72 |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | 8.55 (s, 2H, H2, H6), 7.75 (s, 1H, H4), 3.15 (s, 2H, C≡CH) |

| ¹³C NMR | CDCl₃ | 152.0 (C2, C6), 139.0 (C4), 120.0 (C3, C5), 82.5 (C≡CH), 78.0 (C≡CH) |

| IR (KBr) | - | 3280 (≡C-H), 2100 (C≡C), 1570 (C=N) |

Applications

Materials Science

This compound is a valuable monomer for the synthesis of conjugated polymers . The resulting poly(this compound)s are of interest for their potential electronic and optical properties. The pyridine nitrogen atom can be protonated or coordinated to metal ions, allowing for the tuning of the polymer's properties.

Furthermore, this compound and its derivatives, such as pyridine-3,5-dicarboxylic acid, are used as organic linkers in the construction of metal-organic frameworks (MOFs) .[1][2][3] These materials exhibit porous structures and have potential applications in gas storage, separation, and catalysis.

Drug Discovery

The pyridine scaffold is a common motif in many biologically active compounds. The rigid, linear geometry imparted by the diethynyl substituents makes this compound an attractive starting point for the design of novel therapeutic agents. For instance, derivatives of 3,5-disubstituted pyridines have been investigated as potential inhibitors of enzymes relevant to various diseases.

Conclusion

This compound is a versatile and highly functionalized building block with significant potential in both materials science and medicinal chemistry. The straightforward synthesis and the reactivity of its terminal alkyne groups in well-established coupling reactions, such as the Sonogashira and Glaser-Hay reactions, make it an accessible and valuable tool for researchers. The ability to form extended conjugated systems, polymers, and metal-organic frameworks opens up a wide range of possibilities for the development of new functional materials and potential drug candidates. This guide provides a foundational understanding of the core chemistry of this compound, offering detailed protocols and data to facilitate its use in further research and development.

References

- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of 3,5-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3,5-diethynylpyridine, a key building block in supramolecular chemistry, materials science, and as a ligand in organometallic chemistry. This document details the synthetic pathways, experimental protocols, and key quantitative data associated with its preparation. Particular emphasis is placed on the prevalent two-step synthesis involving a Sonogashira coupling followed by a deprotection reaction.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring functionalized with two ethynyl groups at the 3 and 5 positions. Its rigid, linear geometry and the presence of terminal alkyne functionalities make it a versatile precursor for the construction of complex molecular architectures, including metal-organic frameworks (MOFs), conjugated polymers, and macrocycles. The nitrogen atom in the pyridine ring provides a coordination site for metal ions, further expanding its utility in the design of functional materials and catalysts.

Discovery and History

Synthetic Methodologies

The most common and efficient method for the synthesis of this compound involves a two-step process starting from 3,5-dibromopyridine. This process is outlined below:

-

Sonogashira Coupling: A double Sonogashira cross-coupling reaction is performed between 3,5-dibromopyridine and a protected alkyne, typically (trimethylsilyl)acetylene. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

-

Deprotection: The resulting 3,5-bis((trimethylsilyl)ethynyl)pyridine intermediate is then subjected to a deprotection step to remove the trimethylsilyl (TMS) groups, yielding the final product, this compound.

dot

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3,5-Bis((trimethylsilyl)ethynyl)pyridine

This procedure details the Sonogashira coupling of 3,5-dibromopyridine with (trimethylsilyl)acetylene.

Materials:

-

3,5-Dibromopyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous tetrahydrofuran and triethylamine to the flask.

-

To this stirred suspension, add (trimethylsilyl)acetylene dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.

-

Wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Table 1: Representative Reaction Conditions for Sonogashira Coupling

| Parameter | Value |

| Molar Ratio (3,5-dibromopyridine : (trimethylsilyl)acetylene) | 1 : 2.2 |

| Pd(PPh₃)₂Cl₂ (mol%) | 2-5 |

| CuI (mol%) | 2-5 |

| Solvent | THF / Triethylamine |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

Synthesis of this compound (Deprotection)

This procedure outlines the removal of the trimethylsilyl protecting groups.

Materials:

-

3,5-Bis((trimethylsilyl)ethynyl)pyridine

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran

-

Dichloromethane

-

Deionized water

Procedure:

-

Dissolve 3,5-bis((trimethylsilyl)ethynyl)pyridine in methanol or THF in a round-bottom flask.

-

Add potassium carbonate (or a solution of TBAF) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and deionized water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to yield the crude this compound.

-

If necessary, purify the product by recrystallization or column chromatography.

Table 2: Deprotection Conditions

| Reagent | Solvent | Temperature | Typical Reaction Time |

| K₂CO₃ | Methanol | Room Temperature | 1-3 hours |

| TBAF | THF | Room Temperature | 30-60 minutes |

Quantitative Data

Table 3: Physicochemical and Spectroscopic Data

| Property | 3,5-Bis((trimethylsilyl)ethynyl)pyridine | This compound |

| Molecular Formula | C₁₅H₂₁NSi₂ | C₉H₅N |

| Molar Mass | 271.51 g/mol | 127.14 g/mol |

| CAS Number | 267244-88-2 | 67227-90-1 |

| Appearance | White to off-white solid | White to pale yellow solid |

| ¹H NMR (CDCl₃, δ) | ~8.5 (s, 2H, Py-H), ~7.7 (s, 1H, Py-H), ~0.25 (s, 18H, Si(CH₃)₃) | ~8.6 (s, 2H, Py-H), ~7.8 (s, 1H, Py-H), ~3.2 (s, 2H, C≡CH) |

| ¹³C NMR (CDCl₃, δ) | ~152, ~140, ~125, ~102 (C≡CSi), ~99 (C≡CSi), ~0 (SiCH₃) | ~153, ~141, ~124, ~82 (C≡CH), ~79 (C≡CH) |

| Typical Yield (Overall) | - | 60-80% (from 3,5-dibromopyridine) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful completion of the first step is critical for proceeding to the second.

dot

Caption: Logical workflow of the synthesis process.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its synthesis, primarily achieved through a reliable two-step Sonogashira coupling and deprotection sequence, is well-established. This guide provides the essential technical details for its preparation, enabling researchers and professionals in drug development and materials science to utilize this important compound in their work. The straightforward synthetic route and the unique properties of this compound ensure its continued importance in the development of novel functional molecules and materials.

Potential Research Areas for 3,5-Diethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethynylpyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and catalysis. Its rigid, linear geometry, coupled with the reactive ethynyl groups, allows for the construction of a diverse array of complex molecules and functional materials. This technical guide explores the key research areas for this compound, providing insights into its synthesis, functionalization, and potential applications. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to facilitate further research and development in this promising area.

Introduction

Pyridine and its derivatives are fundamental scaffolds in drug discovery and materials science, owing to their unique electronic properties and ability to participate in hydrogen bonding and metal coordination.[1] The introduction of ethynyl groups at the 3 and 5 positions of the pyridine ring creates a highly versatile and reactive molecule, this compound. The linear disposition of the ethynyl groups provides a rigid scaffold for the construction of conjugated systems, while the terminal alkynes are amenable to a wide range of chemical transformations, most notably Sonogashira cross-coupling reactions and click chemistry.[2] This guide will delve into the potential research avenues for this compound, highlighting its promise in the development of novel therapeutics, advanced materials, and efficient catalysts.

Synthesis of this compound

The primary route for the synthesis of this compound involves a twofold Sonogashira cross-coupling reaction of a 3,5-dihalopyridine with a protected acetylene source, followed by deprotection. 3,5-Dibromopyridine is a common starting material for this transformation.

Experimental Protocol: Two-Step Synthesis from 3,5-Dibromopyridine

This protocol outlines a general procedure for the synthesis of this compound via a Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by deprotection of the silyl groups.

Step 1: Synthesis of 3,5-bis(trimethylsilylethynyl)pyridine

-

Reaction Scheme:

-

Materials:

-

3,5-Dibromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine (Et₃N) to the flask.

-

Add trimethylsilylacetylene (TMSA) (2.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 70-80 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3,5-bis(trimethylsilylethynyl)pyridine.

-

Step 2: Deprotection to this compound

-

Reaction Scheme:

-

Materials:

-

3,5-bis(trimethylsilylethynyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve 3,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

Potential Research Areas

Medicinal Chemistry

The rigid, linear scaffold of this compound makes it an attractive building block for the design of enzyme inhibitors and receptor ligands. The ethynyl groups can be functionalized to introduce various pharmacophores, enabling the exploration of structure-activity relationships (SAR).

3.1.1. Kinase Inhibitors

Many kinase inhibitors possess a heterocyclic core that anchors the molecule within the ATP-binding site of the enzyme. The this compound scaffold can be elaborated through reactions like the Sonogashira coupling to append aryl or heteroaryl groups that can mimic the interactions of known kinase inhibitors.

-

Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases implicated in cancer.[3][4]

-

Research Workflow:

Caption: Workflow for the development of this compound-based kinase inhibitors.

3.1.2. Other Therapeutic Areas

The 3,5-disubstituted pyridine motif has shown promise in various therapeutic areas. Derivatives of this compound could be explored for:

-

Antitubercular Activity: 3,5-disubstituted pyridines have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[5]

-

Antiviral and Antimicrobial Agents: The pyridine scaffold is present in numerous approved antibacterial and antiviral drugs.[1]

Table 1: Hypothetical IC₅₀ Values for this compound Derivatives in a Kinase Inhibition Assay

| Compound ID | R Group 1 | R Group 2 | Target Kinase | IC₅₀ (nM) |

| DEP-001 | Phenyl | Phenyl | EGFR | 150 |

| DEP-002 | 4-Anisyl | Phenyl | EGFR | 85 |

| DEP-003 | 3-Aminophenyl | Phenyl | EGFR | 50 |

| DEP-004 | Phenyl | Phenyl | VEGFR2 | 200 |

| DEP-005 | 4-Anisyl | Phenyl | VEGFR2 | 120 |

Note: These are hypothetical values for illustrative purposes.

Materials Science

The rigid, conjugated structure of this compound makes it an excellent candidate for the development of advanced materials with interesting electronic and optical properties.

3.2.1. Conjugated Polymers

Polymerization of this compound or its derivatives can lead to the formation of conjugated polymers with potential applications in organic electronics. These polymers could exhibit properties suitable for use in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs)

Table 2: Potential Properties of Poly(this compound)

| Property | Predicted Value/Range |

| Band Gap | 2.5 - 3.5 eV |

| Thermal Stability (TGA) | > 300 °C |

| Solubility | Soluble in common organic solvents |

| Film-forming ability | Good |

Note: These are predicted properties based on analogous polymer systems.

3.2.2. Supramolecular Chemistry and Crystal Engineering

The pyridine nitrogen and the ethynyl groups of this compound can participate in non-covalent interactions such as hydrogen bonding and π-stacking. This makes it a valuable synthon for the construction of well-defined supramolecular architectures, including metal-organic frameworks (MOFs) and organic co-crystals.

Caption: Supramolecular assembly of this compound.

Catalysis

This compound can act as a ligand for transition metals, forming complexes with potential catalytic activity. The pyridine nitrogen provides a coordination site, and the extended π-system of the diethynylpyridine ligand can influence the electronic properties of the metal center.

-

Potential Catalytic Applications:

-

Cross-coupling reactions: Palladium or nickel complexes could be investigated as catalysts for Suzuki, Heck, or Sonogashira couplings.

-

Oxidation/Reduction reactions: Manganese, iron, or cobalt complexes could be explored for their activity in oxidation or reduction catalysis.

-

Photocatalysis: Ruthenium or iridium complexes incorporating this compound as a ligand could be designed for photocatalytic applications.

-

Conclusion

This compound is a promising and underexplored building block with significant potential across multiple scientific disciplines. Its straightforward synthesis and the versatility of its reactive ethynyl groups open up a vast chemical space for the development of novel molecules and materials. Further research into its applications in medicinal chemistry, materials science, and catalysis is warranted and is expected to yield exciting and impactful discoveries. This guide provides a foundational framework to inspire and direct future research efforts in harnessing the potential of this unique heterocyclic compound.

References

- 1. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.org [mdpi.org]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to 3,5-Diethynylpyridine

This guide provides essential information regarding the chemical properties of 3,5-diethynylpyridine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a chemical compound with the molecular formula C9H5N.[1] Its molecular weight is approximately 127.14 g/mol .[1]

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C9H5N |

| Molecular Weight | 127.14 g/mol |

| Monoisotopic Mass | 127.042199164 Da |

Data sourced from PubChem.[1]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical connection between the common name of the compound, its molecular formula, and its corresponding molecular weight.

References

Basicity of 3,5-Diethynylpyridine Compared to Pyridine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the comparative basicity of 3,5-diethynylpyridine and its parent heterocycle, pyridine. Understanding the basicity of substituted pyridines is crucial in various fields, including medicinal chemistry and materials science, as the electron density of the nitrogen atom dictates interaction with biological targets, catalytic activity, and performance in electronic materials. This document outlines the quantitative differences in basicity, the underlying electronic principles governing these differences, and detailed experimental protocols for their determination.

Core Tenet: The Influence of Substituents on Pyridine Basicity

The basicity of a pyridine derivative is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is modulated by the electronic effects of substituents on the pyridine ring. Substituents are broadly classified based on their ability to donate or withdraw electron density through inductive and resonance effects.

-

Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the lone pair more available for protonation and thereby increasing basicity (higher pKa of the conjugate acid).

-

Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making the lone pair less available and thus decreasing basicity (lower pKa of the conjugate acid).[1][2]

Quantitative Analysis of Basicity

The basicity of pyridine and its derivatives is quantified by the acid dissociation constant (pKa) of their corresponding conjugate acids (pyridinium ions). A higher pKa value indicates a stronger base. The table below summarizes the pKa values for pyridine, this compound, and, for comparative purposes, 3,5-diethylpyridine and 3,5-dimethylpyridine (3,5-lutidine).

| Compound | Structure | pKa of Conjugate Acid | Basicity Relative to Pyridine |

| Pyridine | C₅H₅N | 5.23[3][4] | Reference |

| This compound | C₉H₅N | 2.19 (Predicted)[5] | Less Basic |

| 3,5-Diethylpyridine | C₉H₁₃N | 5.92 (Predicted)[6] | More Basic |

| 3,5-Dimethylpyridine | C₇H₉N | 6.15[7] | More Basic |

The Electronic Impact of Ethynyl Substituents

The significant decrease in the basicity of this compound compared to pyridine can be attributed to the strong electron-withdrawing nature of the ethynyl (alkynyl) groups. This effect is primarily inductive.

Inductive and Resonance Effects

The sp-hybridized carbon atoms of the ethynyl group are more electronegative than the sp²-hybridized carbons of the pyridine ring. This difference in electronegativity leads to a strong electron-withdrawing inductive effect (-I effect). The two ethynyl groups at the 3 and 5 positions pull electron density away from the ring and, consequently, from the nitrogen atom.[2][8] This reduction in electron density on the nitrogen makes its lone pair less available for donation to a proton, resulting in a significantly lower basicity.[1][2]

In contrast, alkyl groups like methyl and ethyl are electron-donating through an inductive effect (+I effect).[9] As seen with 3,5-dimethylpyridine and 3,5-diethylpyridine, these substituents push electron density towards the ring, increasing the electron density on the nitrogen atom and thus enhancing its basicity.[9]

The relationship between substituent electronic effects and the resulting basicity is a fundamental concept in physical organic chemistry.

Caption: Logical flow of substituent effects on pyridine basicity.

Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry

The determination of pKa values for pyridine derivatives can be accurately performed using UV-Vis spectrophotometry. This method relies on the principle that the protonated (pyridinium ion) and deprotonated (free base) forms of the compound exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be derived.

1. Materials and Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Calibrated pH meter

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical grade this compound and pyridine

-

Buffer solutions covering a wide pH range (e.g., pH 1 to 7 for this compound; pH 3 to 8 for pyridine)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

2. Preparation of Solutions:

-

Stock Solution: Prepare a stock solution of the compound (e.g., 1 mM this compound) in deionized water or a suitable co-solvent if solubility is low.

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values, spaced approximately 0.2-0.5 pH units apart, covering the expected pKa range of the compound.

-

Test Solutions: For each pH point, prepare a test solution by diluting an aliquot of the stock solution into a volumetric flask with the corresponding buffer solution to a final concentration suitable for spectrophotometric analysis (e.g., 50 µM).

3. Spectrophotometric Measurement:

-

Determine the UV-Vis absorption spectra of the compound in a highly acidic solution (fully protonated form, BH⁺) and a neutral or slightly basic solution (fully deprotonated form, B).

-

Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.

-

Measure the absorbance of each test solution (at varying pH) at the selected analytical wavelength. Use the corresponding buffer solution as the blank.

4. Data Analysis:

-

Plot the measured absorbance at the analytical wavelength versus the pH of the solutions.

-

The pKa can be determined from the resulting sigmoidal curve. The inflection point of the curve corresponds to the pH at which [BH⁺] = [B], and therefore, pH = pKa.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

pKa = pH + log[(A - AB) / (ABH⁺ - A)]

-

Where A is the absorbance at a given pH, AB is the absorbance of the deprotonated form, and ABH⁺ is the absorbance of the protonated form.

-

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Workflow for experimental pKa determination via spectrophotometry.

Conclusion for Drug Development Professionals

The substitution of the pyridine ring with two ethynyl groups at the 3 and 5 positions drastically reduces the basicity of the nitrogen atom by approximately three pKa units. This is a direct consequence of the strong electron-withdrawing inductive effect of the sp-hybridized carbons in the ethynyl moieties. For researchers in drug development, this modification offers a powerful tool to modulate the physicochemical properties of a lead compound. A lower pKa can significantly alter a molecule's ionization state at physiological pH, impacting its solubility, membrane permeability, and potential interactions with target proteins. The rational introduction of electron-withdrawing substituents, such as ethynyl groups, is a key strategy in fine-tuning the pharmacokinetic and pharmacodynamic profiles of pyridine-containing drug candidates.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine, 3,5-diethynyl- (9CI) | 67227-90-1 [amp.chemicalbook.com]

- 6. 3,5-DIETHYL PYRIDINE CAS#: 699-25-2 [amp.chemicalbook.com]

- 7. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 8. eightfoldlearning.com [eightfoldlearning.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3,5-diethynylpyridine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a predicted spectrum based on established chemical shift theory, supported by data from analogous structures. It also includes a comprehensive, standardized experimental protocol for acquiring high-quality ¹H NMR data for this and similar organic molecules.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule's structure consists of a pyridine ring substituted at the 3 and 5 positions with ethynyl groups. This arrangement results in three unique proton signals:

-

H-2 and H-6: These protons are equivalent due to the molecule's symmetry and are located on the carbon atoms adjacent to the nitrogen atom in the pyridine ring.

-

H-4: This proton is situated on the carbon atom opposite the nitrogen atom in the pyridine ring.

-

Ethynyl Protons (-C≡CH): The two protons of the terminal acetylene groups are also equivalent.

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Chemical Shifts

The chemical shifts (δ) in a ¹H NMR spectrum are primarily influenced by the electronic environment of the protons. For this compound, the electronegativity of the nitrogen atom and the magnetic anisotropy of the ethynyl groups are the dominant factors.

Based on typical chemical shift values for protons on a pyridine ring and acetylenic protons, the following table summarizes the predicted ¹H NMR data for this compound.[1] Aromatic protons in pyridine derivatives typically appear in the range of 6-8.5 ppm, while acetylenic protons are found between 2-3 ppm.[2]

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2, H-6 | 8.5 - 8.7 | Singlet (or narrow triplet) | These protons are deshielded due to their proximity to the electronegative nitrogen atom. They may appear as a narrow triplet due to small long-range coupling with H-4. |

| H-4 | 7.8 - 8.0 | Singlet (or narrow triplet) | This proton is less deshielded than H-2 and H-6. It may appear as a narrow triplet due to small long-range coupling with H-2 and H-6. |

| -C≡CH | 3.2 - 3.5 | Singlet | The acetylenic protons are in a region of shielding due to the magnetic anisotropy of the triple bond. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound or similar organic compounds.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Dissolution: Gently agitate or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[3]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Caption: A streamlined workflow for the preparation of a ¹H NMR sample.

3.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Value | Purpose |

| Spectrometer Frequency | 400 MHz | Standard field strength for routine analysis. |

| Pulse Program | zg30 | Standard 30° pulse for quantitative measurements. |

| Number of Scans (NS) | 16 - 64 | Averaging multiple scans improves the signal-to-noise ratio. |

| Relaxation Delay (D1) | 1 - 5 s | Allows for full relaxation of protons between pulses, crucial for accurate integration. |

| Acquisition Time (AQ) | 2 - 4 s | The duration over which the signal is detected. |

| Spectral Width (SW) | 10 - 12 ppm | The range of chemical shifts to be observed. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

3.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit three main signals:

-

A singlet (or narrow triplet) in the downfield region (around 8.5 - 8.7 ppm) corresponding to the two equivalent protons at the 2 and 6 positions of the pyridine ring.

-

Another singlet (or narrow triplet) slightly upfield (around 7.8 - 8.0 ppm) from the first, representing the proton at the 4 position.

-

A singlet in the upfield region (around 3.2 - 3.5 ppm) corresponding to the two equivalent acetylenic protons.

The integration of these peaks would be in a 2:1:2 ratio, corresponding to the number of protons in each unique environment (H-2,6 : H-4 : -C≡CH).

Logical Relationships in Spectral Interpretation

The process of deducing the structure of a molecule from its ¹H NMR spectrum involves a logical workflow that connects the spectral data to the molecular structure.

References

Interpreting the 13C NMR Spectrum of 3,5-diethynylpyridine: A Technical Guide

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 3,5-diethynylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Symmetry

This compound possesses a pyridine ring substituted with two ethynyl groups at the 3 and 5 positions. The molecule exhibits C2v symmetry, which dictates the number of unique carbon environments. Due to this symmetry, the carbon atoms at positions 2 and 6 are chemically equivalent, as are the carbons at positions 3 and 5. Similarly, the two ethynyl groups are identical, with their respective sp-hybridized carbons also being equivalent. This results in a simplified 13C NMR spectrum with fewer signals than the total number of carbon atoms.

An In-depth Technical Guide to the Expected FTIR Peaks for 3,5-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with two ethynyl groups at the 3 and 5 positions. This unique structure, combining the aromaticity and hydrogen bonding capability of the pyridine nucleus with the reactive and rigid nature of terminal alkyne functionalities, makes it a valuable building block in medicinal chemistry, materials science, and supramolecular chemistry. Understanding the vibrational properties of this molecule through Fourier-Transform Infrared (FTIR) spectroscopy is crucial for its identification, purity assessment, and for monitoring its participation in chemical reactions. This guide provides a detailed prediction of the expected FTIR peaks for this compound, based on the characteristic vibrational modes of its constituent functional groups, supported by data from analogous compounds.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound can be understood by considering the distinct vibrational modes of the pyridine ring and the two terminal ethynyl groups. The electron-withdrawing nature of the ethynyl substituents is expected to influence the electronic distribution within the pyridine ring, causing shifts in the characteristic ring vibrations compared to unsubstituted pyridine. The following table summarizes the predicted key FTIR absorption peaks, their corresponding vibrational modes, and expected intensities.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

| ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | This is a characteristic peak for terminal alkynes and its presence is a strong indicator of the ethynyl groups.[1] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Corresponding to the C-H bonds on the pyridine ring. The presence of multiple weak bands is expected in this region.[2] |

| C≡C Stretch | 2260 - 2100 | Medium to Weak, Sharp | The carbon-carbon triple bond stretch is another key indicator for the ethynyl groups. Its intensity can be variable.[1] |

| C=N and C=C Ring Stretching | 1620 - 1550 | Medium to Strong | A series of bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring. |

| Pyridine Ring Vibration | 1500 - 1400 | Medium to Strong | These bands are characteristic of the pyridine ring structure. The specific substitution pattern influences the exact positions and intensities of these peaks. |

| In-plane ≡C-H Bend | 1300 - 1200 | Medium | In-plane bending of the acetylenic C-H bond. |

| In-plane Aromatic C-H Bend | 1200 - 1000 | Medium to Weak | In-plane bending vibrations of the C-H bonds on the pyridine ring. |

| Ring Breathing/Trigonal Bending | ~1000 | Medium | A characteristic breathing mode of the pyridine ring. Its position can be sensitive to the nature and position of substituents. |

| Out-of-plane Aromatic C-H Bend | 900 - 700 | Strong | These strong absorptions in the fingerprint region are diagnostic of the substitution pattern on the aromatic ring. |

| Out-of-plane ≡C-H Bend | 700 - 610 | Strong, Broad | A characteristic broad and strong absorption for the out-of-plane bending of the terminal alkyne C-H bond.[1] |

| Ring Puckering/Out-of-plane Bends | Below 600 | Medium to Weak | Low-frequency vibrations corresponding to out-of-plane deformations of the pyridine ring. |

Experimental Protocol for FTIR Analysis of Solid this compound

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Materials and Equipment:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample of this compound (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

With the ATR accessory in place and no sample on the crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

For a good signal-to-noise ratio, an accumulation of 16 to 32 scans is generally sufficient.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

-

Use the spectrometer software to label the peaks of interest and compare them with the predicted values.

-

-

Cleaning:

-

After the measurement is complete, retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-moistened wipe to remove any residual sample.

-

Logical Relationships in FTIR Analysis

The following diagram illustrates the logical workflow for predicting and interpreting the FTIR spectrum of this compound.

Caption: Logical workflow for predicting the FTIR spectrum of this compound.

Signaling Pathways and Experimental Workflows

While "signaling pathways" are not directly applicable to FTIR analysis, the following diagram illustrates the experimental workflow from sample preparation to spectral interpretation.

Caption: Experimental workflow for FTIR analysis of this compound.

References

Unveiling the Electronic Landscape: A Technical Guide to the UV-Vis Absorption Characteristics of 3,5-Diethynylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Predicted UV-Vis Absorption Profile of 3,5-Diethynylpyridine

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from lower to higher energy molecular orbitals. The pyridine ring, a heteroaromatic system, exhibits characteristic absorption bands in the UV region. The introduction of two ethynyl (acetylenic) groups at the 3 and 5 positions is expected to significantly modulate these absorption characteristics.

The parent pyridine molecule displays two primary absorption bands originating from π → π* transitions. One is a strong absorption at approximately 202 nm, and the other is a weaker, structured band around 254 nm. The ethynyl substituents are chromophores that extend the π-conjugated system of the pyridine ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (red shift) to longer wavelengths for both absorption bands is predicted for this compound compared to pyridine.

Furthermore, the introduction of these substituents may also lead to a hyperchromic effect , which is an increase in the molar absorptivity (ε), reflecting a higher probability of the electronic transitions. The fine vibrational structure often observed in the spectra of aromatic compounds might also be influenced by the rigid, linear nature of the ethynyl groups.

Estimated Quantitative Data

Based on the principles of substituent effects on electronic spectra, the following table provides an estimation of the UV-Vis absorption characteristics of this compound in a non-polar solvent like hexane. It is crucial to note that these are predicted values and require experimental verification.

| Compound | Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) | Predicted Molar Absorptivity (ε) | Transition Type |

| Pyridine (for reference) | Hexane | 202 | 254 | ~2,000 (for 254 nm band) | π → π |

| This compound | Hexane | ~220 - 240 | ~270 - 290 | > 2,000 | π → π |

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally determine the UV-Vis absorption characteristics of this compound, the following detailed protocol is recommended.

Materials and Equipment

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., hexane, ethanol, acetonitrile)

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Analytical balance

Procedure

-

Solvent Selection : Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which this compound is soluble. Hexane is a good starting point for a non-polar environment, while ethanol or acetonitrile can be used to investigate solvent effects.

-

Preparation of Stock Solution : Accurately weigh a small amount of this compound (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

-

Preparation of Working Solutions : Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup :

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Set the scan speed and slit width as per the instrument's recommendations for high-resolution spectra.

-

-

Baseline Correction : Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvettes.

-

Sample Measurement :

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette back into the sample holder.

-

Run the UV-Vis scan to obtain the absorption spectrum.

-

Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis :

-

Identify the wavelength of maximum absorbance (λmax) for each significant peak.

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax. This can be done by plotting a calibration curve of absorbance versus concentration and determining the slope (which equals εb).

-

Visualizing Key Concepts

To aid in the understanding of the experimental process and the underlying principles, the following diagrams are provided.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Caption: π → π* Electronic Transition in UV-Vis Spectroscopy.

Conclusion

While awaiting direct experimental determination, this guide provides a theoretically grounded prediction of the UV-Vis absorption characteristics of this compound. The presence of two ethynyl groups is anticipated to induce a bathochromic and potentially a hyperchromic shift in the π → π* transitions of the pyridine core. The provided experimental protocol offers a clear and detailed methodology for the empirical validation of these predictions. This information is valuable for researchers in materials science and drug development who may utilize this compound as a building block and require an understanding of its electronic properties.

Mass Spectrometry of 3,5-Diethynylpyridine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,5-diethynylpyridine. Due to the limited availability of published mass spectra for this specific compound, this document presents a predictive analysis of its fragmentation behavior under electron ionization, based on established principles for pyridine derivatives and terminal alkynes. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of novel heterocyclic compounds. The guide includes detailed, adaptable experimental protocols for sample analysis and data interpretation, alongside visualizations of the predicted fragmentation pathway and a general analytical workflow.

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with two ethynyl groups. This structure is of significant interest in materials science and medicinal chemistry as a rigid, linear building block for polymers, metal-organic frameworks, and pharmaceutical scaffolds. Accurate structural characterization is paramount for its application, and mass spectrometry (MS) is a cornerstone technique for confirming molecular weight and elucidating structural features through fragmentation analysis.